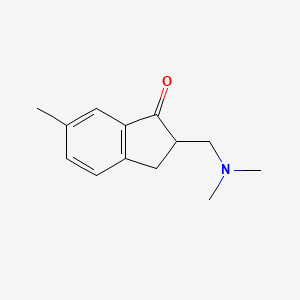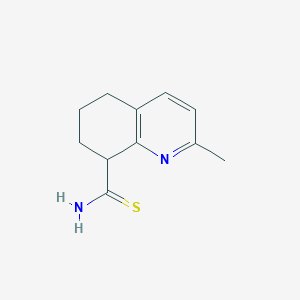![molecular formula C10H14N2OSi B11899240 5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]- CAS No. 651354-58-4](/img/structure/B11899240.png)
5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol is a chemical compound that features a pyrimidine ring substituted with a trimethylsilyl ethynyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Trimethylsilyl Ethynyl Group: This step involves the use of trimethylsilyl acetylene in a coupling reaction, often facilitated by a palladium catalyst.
Addition of the Methanol Group:
Industrial Production Methods
Industrial production of (2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The trimethylsilyl ethynyl group can participate in π-π interactions with aromatic residues, while the methanol group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)amine: Similar structure but with an amine group instead of methanol.
Uniqueness
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol is unique due to the presence of both the trimethylsilyl ethynyl group and the methanol group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
651354-58-4 |
|---|---|
Molekularformel |
C10H14N2OSi |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
[2-(2-trimethylsilylethynyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C10H14N2OSi/c1-14(2,3)5-4-10-11-6-9(8-13)7-12-10/h6-7,13H,8H2,1-3H3 |
InChI-Schlüssel |
ADQHAFZGFVXPSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=NC=C(C=N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


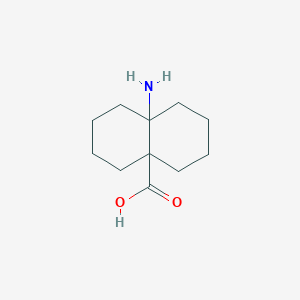


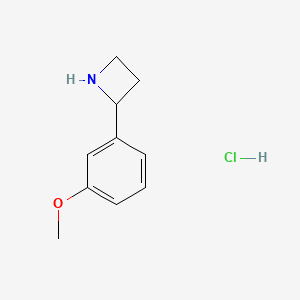
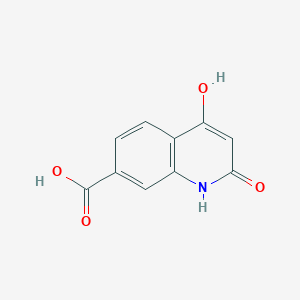

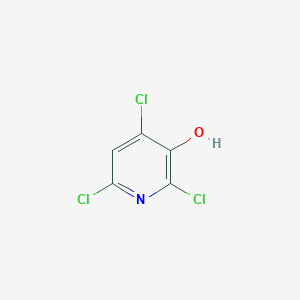
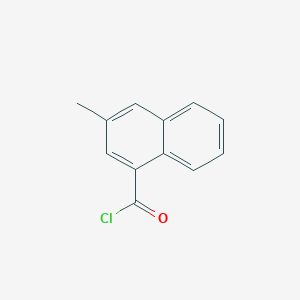

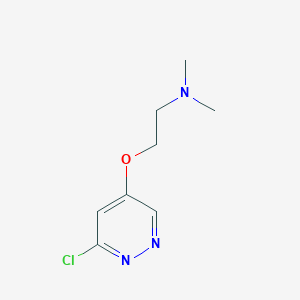
![Thiazolo[4,5-c]isoquinolin-2-amine](/img/structure/B11899233.png)
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
